Feprosidnine
Overview
Description
. It is structurally related to another Russian drug called mesocarb. Unlike mesocarb, Feprosidnine was withdrawn earlier from production. It possesses its own antidepressant activity, making it useful in treating conditions such as apathic and asthenic depressions, fatigue, apathic syndrome, and narcolepsy .
Mechanism of Action
Feprosidnine, also known as Sydnophen, is a stimulant drug that was developed in the USSR in the 1970s . It is structurally related to another Russian drug, mesocarb . Unlike mesocarb, it has its own antidepressant activity, which makes it useful in treating depressions .
Target of Action
This compound has multiple targets of action, including monoamine oxidase, cholinergic, adrenergic, opioid, and nitric oxide systems .
Mode of Action
This compound interacts with its targets in several ways. It inhibits monoamine oxidase, a key enzyme in the breakdown of neurotransmitters like dopamine and serotonin . This can lead to increased levels of these neurotransmitters in the brain, potentially contributing to its antidepressant effects . This compound also interacts with cholinergic, adrenergic, and opioid systems, which may contribute to its pharmacological effects .
Biochemical Pathways
Its inhibition of monoamine oxidase suggests that it may affect the metabolic pathways of neurotransmitters .
Result of Action
The result of this compound’s action is a potential increase in the levels of certain neurotransmitters in the brain, which can lead to antidepressant effects . It may also have other effects due to its interaction with cholinergic, adrenergic, and opioid systems .
Biochemical Analysis
Biochemical Properties
Feprosidnine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. Notably, this compound exhibits reversible monoamine oxidase inhibition, which affects the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, it has cholinergic, adrenergic, opioid, and nitric oxide donating actions, which further influence its biochemical properties .
Cellular Effects
This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s cholinergic action affects acetylcholine receptors, while its adrenergic action influences adrenergic receptors . These interactions can alter neurotransmitter release and uptake, affecting overall cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . This compound also interacts with cholinergic and adrenergic receptors, modulating their activity and influencing neurotransmitter signaling. Additionally, its nitric oxide donating action can affect various cellular processes, including vasodilation and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound’s pharmacological actions, such as monoamine oxidase inhibition and receptor modulation, can persist over extended periods, contributing to its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits antidepressant and stimulant effects without significant adverse effects . At higher doses, toxic effects such as increased heart rate, hypertension, and potential neurotoxicity may occur. These findings highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its reversible monoamine oxidase inhibition affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, this compound’s interactions with cholinergic and adrenergic receptors can influence metabolic flux and metabolite levels, further contributing to its pharmacological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, this compound’s interaction with monoamine oxidase enzymes can influence its distribution within the brain and other tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. For instance, this compound’s interaction with monoamine oxidase enzymes occurs primarily in the mitochondria, where these enzymes are localized . This subcellular localization is essential for its pharmacological effects and therapeutic efficacy.
Preparation Methods
The synthesis of Feprosidnine involves several steps:
Chemical Reactions Analysis
Feprosidnine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.
Reduction: The compound can undergo reduction reactions, particularly affecting its imine group.
Substitution: this compound can participate in substitution reactions, especially involving its aromatic ring and imine group.
Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and formaldehyde. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Feprosidnine has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactions of sydnone imines.
Biology: this compound’s effects on the central nervous system make it a subject of interest in neuropharmacology.
Industry: Although not widely used industrially, this compound’s synthesis and reactions provide insights into the production of related compounds.
Comparison with Similar Compounds
Feprosidnine is structurally related to mesocarb, another stimulant drug developed in Russia. this compound has unique antidepressant properties that distinguish it from mesocarb . Other similar compounds include:
Linsidomine: Another sydnone imine with vasodilatory properties.
Molsidomine: A sydnone imine used as a vasodilator in the treatment of angina pectoris.
Amfetaminil: A stimulant with structural similarities to this compound.
This compound’s unique combination of stimulant and antidepressant activities makes it a compound of interest for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCEELTJROKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3441-64-3 (mono-hydrochloride) | |
Record name | Feprosidnine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801027235 | |
Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-47-6 | |
Record name | 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22293-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Feprosidnine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEPROSIDNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: This research [] presents a more efficient and environmentally friendly method for synthesizing iminosydnones, a family of compounds to which feprosidnine belongs. While not directly investigating this compound's properties, this novel synthesis method could potentially lead to a more sustainable and cost-effective production of this API and related drugs in the future.
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